molecular formula C12H9N5O2S B8287601 3-(4-Nitrobenzyl)isothiazolo[5,4-d]pyrimidin-4-amine

3-(4-Nitrobenzyl)isothiazolo[5,4-d]pyrimidin-4-amine

Cat. No. B8287601
M. Wt: 287.30 g/mol
InChI Key: VPGNQRLAAPPZQN-UHFFFAOYSA-N
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Patent
US07560552B2

Procedure details

A solution of Example 338B (0.37 g, 1.29 mmol) in methanol (3 mL) was treated with LiOCH3 (1.4 mL, 1M in methanol), and heated to 70° C. for 4 hours. The reaction was cooled to room temperature resulting in a brown precipitate which was collected by filtration. The filter cake was washed with cold methanol and dried to provide 0.175 g of the desired product. MS (ESI(+)) m/e 288 (M+H)+.
Name
solution
Quantity
0.37 g
Type
reactant
Reaction Step One
Name
LiOCH3
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4]([CH2:11][C:12]2[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[CH:14][CH:13]=2)=[N:5][S:6][C:7]=1[N:8]=[CH:9][NH2:10])#[N:2].O(C)[Li]>CO>[N+:18]([C:15]1[CH:16]=[CH:17][C:12]([CH2:11][C:4]2[C:3]3[C:7](=[N:8][CH:9]=[N:10][C:1]=3[NH2:2])[S:6][N:5]=2)=[CH:13][CH:14]=1)([O-:20])=[O:19]

Inputs

Step One
Name
solution
Quantity
0.37 g
Type
reactant
Smiles
C(#N)C=1C(=NSC1N=CN)CC1=CC=C(C=C1)[N+](=O)[O-]
Name
LiOCH3
Quantity
1.4 mL
Type
reactant
Smiles
O([Li])C
Name
Quantity
3 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
resulting in a brown precipitate which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
The filter cake was washed with cold methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(CC2=NSC3=NC=NC(=C32)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.175 g
YIELD: CALCULATEDPERCENTYIELD 47.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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